Physicochemical Property Comparison: Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate vs. Methyl 1H-Pyrazole-4-Carboxylate
Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate exhibits substantially higher lipophilicity and a larger topological polar surface area compared to the simpler analog methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) . This difference is driven by the 3-phenyl substitution, which increases both molecular weight and hydrophobicity. The calculated XlogP for the target compound is 1.7, whereas the unsubstituted analog has an XlogP of approximately 0.2 [1]. The topological polar surface area (TPSA) is 44.1 Ų for the target compound, compared to 55.1 Ų for the simpler analog [1][2].
| Evidence Dimension | Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XlogP = 1.7; TPSA = 44.1 Ų |
| Comparator Or Baseline | Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9): XlogP ≈ 0.2; TPSA = 55.1 Ų |
| Quantified Difference | ΔXlogP ≈ +1.5; ΔTPSA ≈ -11.0 Ų |
| Conditions | Calculated values from authoritative databases |
Why This Matters
The higher lipophilicity and lower TPSA of the target compound indicate improved membrane permeability and distinct partitioning behavior, critical for applications in medicinal chemistry where blood-brain barrier penetration or cellular uptake is a design consideration.
- [1] PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) computed properties. National Center for Biotechnology Information. View Source
- [2] DrugBank. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Accession Number: DB02725. View Source
